![molecular formula C19H14ClNO B5252938 4-(4-chlorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one CAS No. 5473-83-6](/img/structure/B5252938.png)
4-(4-chlorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-chlorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one is a chemical compound belonging to the quinolinone family This compound is characterized by its unique structure, which includes a quinoline core fused with a benzene ring and a chlorophenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one typically involves the cyclization of appropriate precursors. One common method involves the intramolecular cyclization of penta-2,4-dienamides mediated by concentrated sulfuric acid (H₂SO₄) to form the quinolinone core . Another approach includes the Rh-catalyzed carbonylation and annulation of simple anilines with carbon monoxide (CO) and alkynes through N–H and C–H bond activation .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis routes. These methods would focus on optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
化学反应分析
Types of Reactions
4-(4-chlorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinolinone derivatives with additional functional groups, while substitution reactions could produce a variety of substituted quinolinones.
科学研究应用
4-(4-chlorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.
Medicine: Its potential therapeutic properties are being explored, particularly in the development of new pharmaceuticals.
Industry: The compound’s unique properties make it useful in the development of advanced materials and chemical processes.
作用机制
The mechanism of action of 4-(4-chlorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. For example, the compound may bind to enzymes or receptors, altering their activity and influencing cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
Quinoxalin-2(1H)-ones: These compounds share a similar quinoline core and exhibit comparable chemical properties and reactivity.
Quinolin-2(1H)-ones: These compounds also have a quinoline core but differ in the substitution pattern and specific functional groups.
Uniqueness
4-(4-chlorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
属性
IUPAC Name |
4-(4-chlorophenyl)-3,4-dihydro-1H-benzo[h]quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClNO/c20-14-8-5-13(6-9-14)17-11-18(22)21-19-15-4-2-1-3-12(15)7-10-16(17)19/h1-10,17H,11H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCGCSRGGLHBPJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(C3=CC=CC=C3C=C2)NC1=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50385874 |
Source


|
| Record name | ST013112 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50385874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5473-83-6 |
Source


|
| Record name | ST013112 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50385874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-[4-(allyloxy)benzylidene]-3-(2-oxo-2-phenylethyl)-1,3-thiazolidine-2,4-dione](/img/structure/B5252855.png)
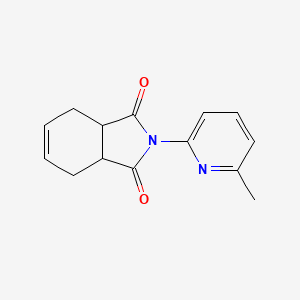
![4-(4-methoxyphenyl)-N-{4-[(1,3,4-thiadiazol-2-ylamino)carbonyl]phenyl}tetrahydro-2H-pyran-4-carboxamide](/img/structure/B5252877.png)

![3-(3,4-dimethylphenyl)-N-methyl-N-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]propanamide](/img/structure/B5252899.png)
![N-[2-(cyclohexen-1-yl)ethyl]-2-[4-[(4-fluorophenyl)sulfamoyl]phenoxy]acetamide](/img/structure/B5252907.png)
![2-{[1-(3-PIPERIDINO-1-PROPYNYL)CYCLOHEXYL]OXY}ETHYL CYANIDE](/img/structure/B5252919.png)
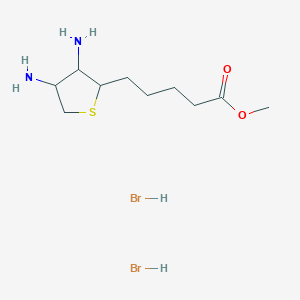
![1-(2-fluorobenzyl)-N-[2-(2-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5252943.png)
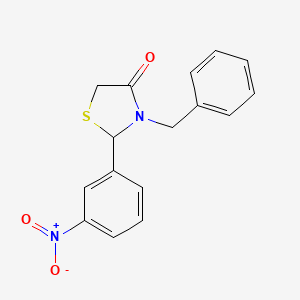
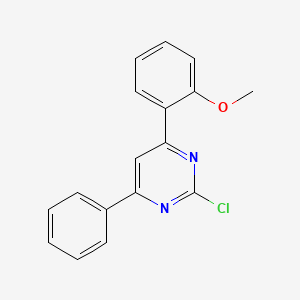
![(5Z)-5-[3-bromo-5-methoxy-4-(prop-2-yn-1-yloxy)benzylidene]-3-(4-chlorobenzyl)imidazolidine-2,4-dione](/img/structure/B5252966.png)
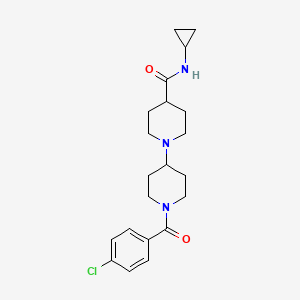
![N-allyl-2-[(4-iodobenzoyl)amino]benzamide](/img/structure/B5252981.png)
